molecular formula C23H24N4O4S2 B11134460 5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11134460
M. Wt: 484.6 g/mol
InChI Key: BZCRIQGIHFITBK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features multiple functional groups, including morpholine, oxazole, and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylmorpholine, 4-methoxyphenyl ethyl derivatives, and thiazolidine-4-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dimethylmorpholin-4-yl)-2-{[(5E)-3-(2-phenylethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
  • 5-(2,6-Dimethylmorpholin-4-yl)-2-{[(5E)-3-(2-(4-hydroxyphenyl)ethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H24N4O4S2/c1-14-12-26(13-15(2)30-14)22-18(11-24)25-20(31-22)10-19-21(28)27(23(32)33-19)9-8-16-4-6-17(29-3)7-5-16/h4-7,10,14-15H,8-9,12-13H2,1-3H3/b19-10+

InChI Key

BZCRIQGIHFITBK-VXLYETTFSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.